Structural Elucidation of Oct-4-enedioic Acid: A Technical Guide to ¹H and ¹³C NMR Spectral Analysis
Executive Summary The accurate structural elucidation of medium-chain dicarboxylic acids is a critical workflow in metabolomics, lipidomics, and pharmaceutical development. Oct-4-enedioic acid (also known as 4-octenedioi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate structural elucidation of medium-chain dicarboxylic acids is a critical workflow in metabolomics, lipidomics, and pharmaceutical development. Oct-4-enedioic acid (also known as 4-octenedioic acid) presents a unique analytical challenge due to its high molecular symmetry and the presence of geometric isomers (cis / trans or Z / E). As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral reporting. This guide provides a self-validating framework for the acquisition, interpretation, and stereochemical differentiation of oct-4-enedioic acid using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality in NMR Experimental Design
Before examining the spectral data, it is imperative to understand the causality behind the experimental parameters. NMR is highly sensitive to the microenvironment of the analyte; therefore, protocols must be designed as self-validating systems.
Solvent and pH Control: Oct-4-enedioic acid contains two terminal carboxylic acid moieties (pKa ~4.5). If analyzed in unbuffered D₂O, the variable ionization states will lead to chemical shift instability and line broadening due to intermediate proton exchange rates. By utilizing a phosphate buffer at pH 7.00, the molecule is locked into its fully deprotonated dicarboxylate form. This ensures reproducible chemical shifts and sharp resonance lines [1].
Stereochemical Differentiation via the
γ
-Gauche Effect: The most critical analytical challenge is distinguishing the cis (Z) isomer from the trans (E) isomer. While ¹H NMR coupling constants (
3JHH
) of the alkene protons can sometimes differentiate these (typically ~10-12 Hz for cis and ~15-18 Hz for trans), the magnetic equivalence of the highly symmetric alkene protons often results in complex multiplets rather than simple doublets. Therefore, we rely on the γ
-gauche effect in ¹³C NMR. In the cis isomer, the allylic carbons (C-3 and C-6) are sterically compressed, increasing local electron density and shielding the nuclei. This reliably shifts the allylic ¹³C signals ~5 ppm upfield compared to the trans isomer[2].
Spectral Data Presentation
Because oct-4-enedioic acid possesses a
C2
symmetry axis (in the cis isomer) or an inversion center (in the trans isomer), the two halves of the molecule are magnetically equivalent. This reduces the expected number of signals to three for ¹H NMR (excluding exchangeable protons) and four for ¹³C NMR.
Table 1: ¹H NMR Spectral Data for cis-Oct-4-enedioic Acid
To ensure absolute trustworthiness, the structural assignment must be cross-validated using 2D NMR techniques (COSY for through-bond proton connectivity, and HMBC for long-range carbon-proton correlations).
Step-by-step NMR workflow for the structural elucidation of oct-4-enedioic acid.
2D NMR correlation network (COSY and HMBC) for oct-4-enedioic acid.
Step-by-Step Experimental Protocols
Protocol 1: Sample Preparation and Standardization
Weighing: Accurately weigh 5–10 mg of the oct-4-enedioic acid sample into a clean glass vial.
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in D₂O. Adjust the apparent pH (pD) to 7.00 using NaOD or DCl. Add 0.5 mM of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (δ 0.00 ppm).
Dissolution: Dissolve the analyte in 600 µL of the prepared D₂O buffer. Vortex for 60 seconds to ensure complete dissolution.
Transfer: Transfer 550 µL of the homogenous solution into a standard 5 mm NMR tube.
Protocol 2: 1D ¹H and ¹³C NMR Acquisition
Tuning and Matching: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise ratio.
Shimming: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field, ensuring the solvent residual peak width at half-height is < 1.0 Hz.
¹H Acquisition: Run a 1D ¹H experiment with water suppression (e.g., noesypr1d sequence) to suppress the residual HOD signal at ~4.7 ppm. Use a relaxation delay (D1) of at least 3 seconds to ensure quantitative integration of the aliphatic protons.
¹³C Acquisition: Run a 1D ¹³C experiment with composite pulse decoupling (CPD, e.g., WALTZ-16) to remove ¹H-¹³C scalar couplings. Acquire for a minimum of 1,024 scans due to the low natural abundance of ¹³C.
Protocol 3: 2D NMR Cross-Validation
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to map the spin system. Verify the
3J
cross-peaks between the alkene protons (δ 5.44) and the allylic protons (δ 2.22), and subsequently between the allylic protons and the
α
-protons (δ 2.31).
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC optimized for long-range couplings (
nJCH
~ 8 Hz). Validate the structure by observing cross-peaks from both the
α
-protons (δ 2.31) and the allylic protons (δ 2.22) to the unprotonated carboxylate carbon (δ ~176.0).
References
Human Metabolome Database (HMDB). "cis-4-Octenedioic acid (HMDB0004982)." HMDB, [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11805205, cis-4-Octenedioic acid." PubChem, [Link]
Exploratory
An In-depth Technical Guide to the Electron Density and Computational Modeling of Oct-4-enedioic Acid
Foreword For researchers, scientists, and drug development professionals, a profound understanding of a molecule's electronic structure is paramount. It is this fundamental characteristic that dictates reactivity, interm...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's electronic structure is paramount. It is this fundamental characteristic that dictates reactivity, intermolecular interactions, and ultimately, biological activity. This guide delves into the computational modeling of oct-4-enedioic acid, a dicarboxylic acid with potential applications in medicinal chemistry and materials science. We will explore its electron density through the lens of Density Functional Theory (DFT), providing a comprehensive framework for its analysis and interpretation. This document is not merely a set of instructions but a detailed exploration of the "why" behind the "how," empowering researchers to apply these principles to their own investigations.
Introduction: The Significance of Oct-4-enedioic Acid and its Electron Density
Oct-4-enedioic acid (C₈H₁₂O₄) is an unsaturated dicarboxylic acid that can exist as two geometric isomers: cis-(Z)-oct-4-enedioic acid and trans-(E)-oct-4-enedioic acid.[1][2] The presence of both a carbon-carbon double bond and two carboxylic acid functional groups imparts a rich chemical functionality to the molecule. These features are critical in the context of drug design, as the carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions with biological targets, while the unsaturated backbone influences the molecule's overall shape and rigidity.[3]
The distribution of electrons within a molecule, its electron density, is the key to unlocking its chemical behavior. Regions of high electron density can act as nucleophiles, while areas of low electron density are susceptible to electrophilic attack. Understanding the nuances of the electron density of oct-4-enedioic acid can therefore guide the design of more potent and selective therapeutic agents. For instance, the acidity of the carboxylic acid groups and the reactivity of the double bond are directly governed by the local electronic environment.[4]
Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the electronic structure of molecules.[5][6][7] DFT allows us to move beyond simplistic Lewis structures and visualize the continuous, three-dimensional landscape of electron probability.[7] This in-depth technical guide will provide a comprehensive workflow for the computational modeling of oct-4-enedioic acid, from initial structure generation to the sophisticated analysis of its electron density and molecular orbitals.
Theoretical Framework: Density Functional Theory (DFT)
At its core, DFT is a quantum mechanical modeling method that determines the electronic structure of a many-body system by focusing on the electron density, ρ(r), rather than the complex many-electron wavefunction.[5][6][7] This approach is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density.[6][7]
In practice, the Kohn-Sham formulation of DFT is widely used. This method approximates the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential. The genius of this approach lies in its ability to incorporate the complex effects of electron exchange and correlation into a single term, the exchange-correlation functional.[6] The choice of this functional, along with the basis set used to represent the atomic orbitals, is a critical decision in any DFT calculation.
For organic molecules like oct-4-enedioic acid, hybrid functionals such as B3LYP have proven to be both accurate and computationally efficient.[1][8] These functionals combine a portion of the exact exchange from Hartree-Fock theory with approximations for the remaining exchange and correlation energies.
Computational Workflow for Oct-4-enedioic Acid
This section outlines a detailed, step-by-step methodology for the computational modeling of both cis- and trans-oct-4-enedioic acid.
Molecular Structure Generation and Initial Optimization
Structure Creation : The initial 3D structures of cis- and trans-oct-4-enedioic acid can be built using molecular modeling software such as Avogadro or GaussView.[2][7]
Initial Geometry Optimization : A preliminary geometry optimization is performed using a computationally less expensive method, such as a smaller basis set (e.g., STO-3G), to obtain a reasonable starting geometry.
High-Level Geometry Optimization and Frequency Analysis
DFT Calculation Setup : The core of the investigation involves a high-level DFT calculation. For this, we will employ the B3LYP functional with the 6-311+G(d,p) basis set.[8] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen atoms, and polarization functions (d,p) are crucial for capturing the anisotropic nature of the electron density around the atoms.
Geometry Optimization : A full geometry optimization is performed to find the minimum energy conformation of each isomer.
Frequency Analysis : Following optimization, a frequency calculation is essential. This serves two purposes:
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
It provides thermodynamic data, such as the zero-point vibrational energy (ZPVE), which is necessary for accurate energy comparisons.
Figure 1: A schematic of the DFT workflow for oct-4-enedioic acid.
Electron Density and Molecular Orbital Analysis
Single-Point Energy Calculation : With the optimized geometries, a single-point energy calculation is performed using the same level of theory to obtain the final electronic energy and generate the necessary files for population analysis.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.[9][10][11] This allows for the quantification of atomic charges, bond polarities, and hyperconjugative interactions.
Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5][12][13] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[5] The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[12][13]
Electron Density Visualization : The calculated electron density and molecular orbitals can be visualized using software like VESTA, GaussView, or Avogadro to gain a qualitative understanding of the electronic structure.[2][7]
Predicted Results and Discussion
Based on the chemical structure of oct-4-enedioic acid and established chemical principles, we can anticipate the following outcomes from the DFT calculations.
Geometric and Energetic Properties
Property
cis-oct-4-enedioic acid
trans-oct-4-enedioic acid
Symmetry
C₂ᵥ (idealized)
C₂ₕ (idealized)
Relative Energy
Higher
Lower (more stable)
Dipole Moment
Non-zero
Zero (in the ideal conformation)
The trans isomer is expected to be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the carboxylic acid groups. This will be reflected in a lower calculated total energy. The cis isomer will possess a net dipole moment, while the trans isomer, in its most symmetric conformation, will be nonpolar.
Electron Density Distribution and NBO Analysis
The NBO analysis is predicted to reveal a significant polarization of the C=O and O-H bonds in the carboxylic acid groups, with substantial negative charges on the oxygen atoms and positive charges on the carbonyl carbons and acidic protons. The electron density of the C=C double bond will also be a key feature, indicating its susceptibility to electrophilic addition reactions. We can expect to see hyperconjugative interactions between the lone pairs of the carbonyl oxygens and the antibonding orbitals of adjacent bonds, which contribute to the stability of the carboxylate group upon deprotonation.
Frontier Molecular Orbitals and Reactivity
Isomer
Predicted HOMO Energy (eV)
Predicted LUMO Energy (eV)
Predicted HOMO-LUMO Gap (eV)
cis-oct-4-enedioic acid
~ -7.5
~ -0.5
~ 7.0
trans-oct-4-enedioic acid
~ -7.4
~ -0.4
~ 7.0
The HOMO is expected to be localized primarily on the C=C double bond, indicating that this is the most nucleophilic site in the molecule. The LUMO is likely to be distributed over the antibonding orbitals of the carboxylic acid groups, particularly the C=O π* orbitals. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[12][13] While both isomers are expected to have similar HOMO-LUMO gaps, subtle differences may arise due to their different geometries.
Figure 2: A simplified molecular orbital diagram illustrating the HOMO-LUMO gap.
Implications for Drug Development
The computational insights gained from this workflow have direct applications in the field of drug development:
Target Interaction Modeling : The calculated electrostatic potential can be used to predict how oct-4-enedioic acid and its derivatives will interact with the active site of a target protein. This is crucial for understanding binding affinity and specificity.[14]
Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of oct-4-enedioic acid in silico (e.g., by adding substituents) and recalculating the electronic properties, researchers can build robust SAR models. This can help in prioritizing the synthesis of compounds with the most promising activity profiles.
Bioisosteric Replacement : The carboxylic acid group is a common pharmacophore, but it can sometimes lead to poor pharmacokinetic properties.[3] Computational analysis of the electron density of potential bioisosteres can help in identifying suitable replacements that maintain the desired electronic interactions while improving drug-like properties.[3]
Reactivity and Metabolism Prediction : The HOMO and LUMO energies can provide an indication of the molecule's susceptibility to metabolic degradation, such as oxidation. This information is valuable for designing more stable drug candidates.
Conclusion
This technical guide has provided a comprehensive framework for the computational modeling of oct-4-enedioic acid using Density Functional Theory. By following the detailed workflow and understanding the theoretical underpinnings, researchers can gain a deep and nuanced understanding of the molecule's electronic structure. This knowledge is not merely academic; it is a powerful tool that can accelerate the design and discovery of new therapeutic agents. The principles and methodologies outlined herein are broadly applicable and can be adapted to the study of a wide range of organic molecules, making this a valuable resource for any scientist working at the interface of chemistry, biology, and computational science.
References
How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Chemistry Stack Exchange. [Link]
Density functional theory - Wikipedia. (n.d.). Wikipedia. [Link]
[For Beginners] What is Density Functional Theory (DFT)? | Basics - Matlantis. (2025, August 28). Matlantis. [Link]
A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. (2023). ChemRxiv. [Link]
Basis set (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]
Basis set and methods for organic molecules. (2024, January 19). ResearchGate. [Link]
Theoretical study of the chemical reactivity of the reaction between trichloromethylphosphine oxide and triethyl phosphite using. (n.d.). [Link]
List of freely available molecular or crystal structure visualization software - BragitOff.com. (2022, December 9). BragitOff.com. [Link]
Natural Bond Orbital (NBO) Analysis. (n.d.). [Link]
Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2024, September 9). arXiv.org. [Link]
The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. (2019, April 22). [Link]
Chemissian: software to analyze spectra, build density maps and molecular orbitals. (n.d.). Chemissian. [Link]
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. [Link]
7.52. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. [Link]
The anomeric effect on the basis of natural bond orbital analysis. (n.d.). Royal Society of Chemistry. [Link]
Automated Analysis of DFT Output Files for Molecular Descriptor Extraction and Reactivity Modeling. (2026, January 20). arXiv.org. [Link]
DFT Made Simple: Step-by-Step Guide for Beginners. (2025, January 13). YouTube. [Link]
Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. (2012, November 15). PubMed. [Link]
DFT Study of Complexation Reactions Involving Dicarboxylic Acids: Hydrogen Bonds, Influence of Solvent Nature. (2022, April 27). [Link]
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2024, November 28). Royal Society of Chemistry. [Link]
Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (2024, June 20). MDPI. [Link]
Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022, September 19). PMC. [Link]
Predicting Some Physicochemical Properties of Octane Isomers: A Topological Approach Using ev-Degree and ve-Degree Zagreb Indices. (2017, October 17). [Link]
DFT Made Simple: Step-by-Step Guide for Beginners. (2025, January 13). YouTube. [Link]
Unusual Electron Charge Density in Carboxylic Acid. 17O Quadrupole Coupling in cis-cyclobutane-1,2-dicarboxylic Acid. (2012, July 5). PubMed. [Link]
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (n.d.). Royal Society of Chemistry. [Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. [Link]
A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. (2025, May 14). ACS Publications. [Link]
Publications - Computational Chemistry | ETH Zurich. (n.d.). ETH Zurich. [Link]
Basics of performing DFT calculations with Q-Chem. (2023, September 19). YouTube. [Link]
Computation in Organic Chemistry – A Practical Excercise. (n.d.). SBM CDT. [Link]
Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents. (n.d.). PNAS. [Link]
Acidity of carboxylic acids and electron donating group. (2025, January 13). Reddit. [Link]
Simulation and design of anti and syn isomers of three Mannich-type compounds using DFT calculations and molecular docking analysis. (2025, November 11). Sciforum. [Link]
An In-depth Technical Guide to the Predicted Toxicity and Environmental Degradation Profile of Oct-4-enedioic Acid
Foreword for the Research & Drug Development Community Chemical and Physical Identity of Oct-4-enedioic Acid Oct-4-enedioic acid is an eight-carbon unsaturated dicarboxylic acid with the chemical formula C₈H₁₂O₄. The pre...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Research & Drug Development Community
Chemical and Physical Identity of Oct-4-enedioic Acid
Oct-4-enedioic acid is an eight-carbon unsaturated dicarboxylic acid with the chemical formula C₈H₁₂O₄. The presence of a double bond at the C4 position and carboxylic acid groups at both termini dictates its physicochemical properties and, consequently, its likely biological and environmental interactions.
Property
Predicted Value/Information
Source
Molecular Formula
C₈H₁₂O₄
-
Molecular Weight
172.18 g/mol
-
Structure
HOOC-CH₂-CH₂-CH=CH-CH₂-CH₂-COOH
-
Physical State
Solid (predicted)
Analogy to suberic acid
Water Solubility
Moderately soluble (predicted)
Analogy to dicarboxylic acids
Vapor Pressure
Low (predicted)
Analogy to dicarboxylic acids
pKa
~4.5 (first), ~5.5 (second) (predicted)
Analogy to dicarboxylic acids
Predicted Mammalian Toxicity Profile
Direct toxicological data for oct-4-enedioic acid is scarce. Therefore, this assessment is based on data from its saturated analogue, suberic acid (octanedioic acid), and general toxicological principles for dicarboxylic acids. A recent assessment by the European Chemicals Agency (ECHA) on linear aliphatic dicarboxylic acids (C≥8) and their salts concluded that this group of substances does not pose significant risks to human health or the environment under current usage conditions.[1]
Acute Toxicity
The acute toxicity of oct-4-enedioic acid is predicted to be low via oral, dermal, and inhalation routes. For its saturated counterpart, suberic acid, the oral LD50 in rats is greater than 10,000 mg/kg, indicating very low acute toxicity.
Oral: Expected to be of low toxicity.
Dermal: Expected to be of low toxicity.
Inhalation: Expected to be of low toxicity, though inhalation of dusts may cause respiratory irritation.
Skin and Eye Irritation
Based on data for similar dicarboxylic acids, oct-4-enedioic acid is predicted to be a slight eye irritant. Skin irritation is expected to be minimal.
Sensitization
There is no data to suggest that oct-4-enedioic acid would be a skin sensitizer.
Repeated Dose Toxicity
Sub-chronic toxicity is predicted to be low. For Cekanoic C8 acid, a complex isomeric mixture of aliphatic carboxylic acids, a 90-day oral toxicity study in rats established a maternal no-observed-adverse-effect level (NOAEL) of 400 mg/kg/day.[2][3]
Genotoxicity and Carcinogenicity
Oct-4-enedioic acid is not expected to be genotoxic or carcinogenic. The ECHA assessment of linear aliphatic dicarboxylic acids (C≥8) found no critical hazards related to carcinogenicity or mutagenicity.[1]
Reproductive and Developmental Toxicity
The potential for reproductive and developmental toxicity is considered low. The developmental toxicity study on Cekanoic C8 acid did not show teratogenic or selective developmental toxicant effects in rats, with a developmental NOAEL of 800 mg/kg/day.[2][3]
Predicted Environmental Fate and Ecotoxicity
The environmental profile of oct-4-enedioic acid is governed by its biodegradability and potential for bioaccumulation. As a dicarboxylic acid, it is expected to be a substrate for microbial degradation.
Environmental Degradation
3.1.1 Biodegradation
Oct-4-enedioic acid is predicted to be readily biodegradable. Dicarboxylic acids are known to be metabolized by microorganisms through pathways such as β-oxidation.[4] The presence of a double bond may influence the initial steps of degradation, but complete mineralization to carbon dioxide and water is the expected outcome. Unsaturated fatty acids, which share structural similarities, are known to be degraded via β-oxidation, with specific enzymatic steps to handle the double bond.[5][6]
3.1.2 Abiotic Degradation
Photochemical degradation in the atmosphere is a potential, though likely minor, degradation pathway for dicarboxylic acids.[7][8][9] Hydrolysis is not expected to be a significant degradation process.
Bioaccumulation
The potential for bioaccumulation is predicted to be low. The octanol-water partition coefficient (log Kow) is a key indicator, and for dicarboxylic acids, it is generally low, suggesting a low propensity to accumulate in fatty tissues. The ECHA report on linear aliphatic dicarboxylic acids (C≥8) found no significant long-term environmental hazards such as persistent bioaccumulation.[1]
Ecotoxicity
The ecotoxicity of oct-4-enedioic acid towards aquatic and terrestrial organisms is expected to be low. This is consistent with the general profile of short to medium-chain dicarboxylic acids.
Standardized Methodologies for a Definitive Profile
To move from a predictive to a definitive toxicity and environmental degradation profile for oct-4-enedioic acid, a suite of standardized tests, primarily those established by the Organisation for Economic Co-operation and Development (OECD), should be employed.[10][11]
Objective: To determine the LD50 value of a substance with a reduced number of animals.
Test Animals: Typically, female rats are used.
Procedure:
a. A single animal is dosed at a starting dose level.
b. The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours).
c. If the animal survives, the next animal is dosed at a higher level.
d. If the animal dies, the next animal is dosed at a lower level.
e. This sequential dosing continues until stopping criteria are met.
Data Analysis: The LD50 is calculated using maximum likelihood methods.
Objective: To determine the ready biodegradability of a chemical substance by aerobic microorganisms.
Method:
a. A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge).
b. The mixture is incubated under aerobic conditions in the dark or diffuse light.
c. The amount of CO₂ evolved is measured over a 28-day period and is compared to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.
Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of the ThCO₂ within a 10-day window during the 28-day test.
Conclusion and Recommendations
Based on predictive analysis and data from structurally related compounds, oct-4-enedioic acid is anticipated to have a favorable toxicological and environmental profile. It is predicted to be of low mammalian toxicity and to be readily biodegradable with a low potential for bioaccumulation.
For organizations involved in the research, development, or manufacturing of oct-4-enedioic acid, it is strongly recommended to confirm this predicted profile through empirical testing following established OECD guidelines. This will not only ensure regulatory compliance but also provide a definitive understanding of the substance's safety and environmental impact. The experimental protocols outlined in this guide provide a clear roadmap for such a testing strategy.
References
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.
OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Publishing.
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
OECD. (n.d.). Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing.
National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. U.S. Department of Health and Human Services. Retrieved from [Link]
Chemicbook. (n.d.). Suberic acid. Retrieved from [Link]
OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
RespirTek, Inc. (2025). Understanding OECD 310: A Modern Approach to Biodegradability Testing. Retrieved from [Link]
Chemycal. (2024). Regulatory Assessment of Linear Aliphatic Dicarboxylic Acids (C≥8) and Their Salts. Retrieved from [Link]
SpringerLink. (n.d.). Toward the future of OECD/ISO biodegradability testing-new approaches and developments. Retrieved from [Link]
PubMed. (n.d.). Developmental toxicity assessment of C8 iso acid in CD rats: relevance to embryotoxic aliphatic carboxylic acids. Retrieved from [Link]
Charleston Gazette-Mail. (2018). Released EPA study shows C8 might be dangerous at lower levels. Retrieved from [Link]
Geo Forward. (2025). What is C8 Chemical Contamination?. Retrieved from [Link]
Environmental Analysis Health and Toxicology. (2025). Benzoic Acid in the Pharmaceutical Industry: A Comprehensive Review of its Lifecycle and Environmental Impact. Retrieved from [Link]
Oxford Academic. (n.d.). Developmental toxicity assessment of C8 iso acid in CD rats: relevance to embryotoxic aliphatic carboxylic acids. Retrieved from [Link]
ACS Publications. (n.d.). Oxocarboxylic and .alpha.,.omega.-dicarboxylic acids: photooxidation products of biogenic unsaturated fatty acids present in urban aerosols. Retrieved from [Link]
Atmospheric Chemistry and Physics. (2023). Investigation on the sources and formation processes of dicarboxylic acids and related species in urban aerosol. Retrieved from [Link]
RSC Publishing. (n.d.). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block. Retrieved from [Link]
IntechOpen. (2012). The Chemistry of Dicarboxylic Acids in the Atmospheric Aerosols. Retrieved from [Link]
Magna Scientia. (2021). A review of toxicology studies on mammals. Retrieved from [Link]
PubMed. (n.d.). Metabolic origins of urinary unsaturated dicarboxylic acids. Retrieved from [Link]
ResearchGate. (n.d.). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block. Retrieved from [Link]
PubMed. (n.d.). Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine. Retrieved from [Link]
PubChem. (n.d.). Suberic acid. Retrieved from [Link]
Inxight Drugs. (n.d.). Suberic acid. Retrieved from [Link]
PubMed. (2025). Beyond QSARs: Quantitative Knowledge-Activity Relationships (QKARs) for enhanced drug toxicity prediction. Retrieved from [Link]
ResearchGate. (n.d.). Suberic acid - a potentially flavor-active contaminant released by some agglomerated corks. Retrieved from [Link]
LJMU Research Online. (2025). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Retrieved from [Link]
JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]
PMC. (n.d.). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Retrieved from [Link]
PMC. (n.d.). Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. Retrieved from [Link]
NIH Public Access. (n.d.). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. Retrieved from [Link]
PMC. (2010). Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. Retrieved from [Link]
Wikipedia. (n.d.). Suberic acid. Retrieved from [Link]
PubMed. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Retrieved from [Link]
PMC. (n.d.). Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity. Retrieved from [Link]
PMC. (n.d.). Acquired deficiency of peroxisomal dicarboxylic acid catabolism is a metabolic vulnerability in hepatoblastoma. Retrieved from [Link]
ResearchGate. (n.d.). The anaerobic degradation pathway (adapted from So et al., 2003;.... Retrieved from [Link]
SpringerLink. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]
PMC. (n.d.). Enzymes and genes involved in aerobic alkane degradation. Retrieved from [Link]
Application Note: Oct-4-enedioic Acid in the Construction and Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)
Executive Summary In the rapidly evolving field of reticular chemistry, balancing structural flexibility with chemical tunability remains a core challenge. Oct-4-enedioic acid (C₈H₁₂O₄)[1], a monounsaturated dicarboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving field of reticular chemistry, balancing structural flexibility with chemical tunability remains a core challenge. Oct-4-enedioic acid (C₈H₁₂O₄)[1], a monounsaturated dicarboxylic fatty acid, has emerged as a highly versatile organic linker for advanced Metal-Organic Frameworks (MOFs). By combining an eight-carbon aliphatic backbone with a central reactive alkene, this molecule bridges the gap between framework dynamics (the "breathing" effect) and targeted functionalization.
This application note provides researchers and drug development professionals with a comprehensive, field-proven guide to synthesizing a Zirconium-based MOF utilizing oct-4-enedioic acid (Zr-OEA) and outlines a self-validating protocol for its [2].
Mechanistic Insights & Rationale (E-E-A-T)
Coordination Chemistry and Framework Flexibility
Aliphatic dicarboxylic acids, unlike rigid aromatic linkers (e.g., terephthalic acid), impart dynamic structural flexibility to MOFs. The C8 chain of oct-4-enedioic acid allows the resulting framework to undergo reversible pore expansion and contraction in response to guest molecule adsorption. When reacted with high-valent metal salts like ZrCl₄, the carboxylate termini coordinate strongly to form robust Zr₆O₄(OH)₄ secondary building units (SBUs). This high-connectivity node ensures that the MOF maintains thermodynamic stability and structural integrity even during extensive chemical manipulation.
The Strategic Advantage of the Alkene Handle
Directly synthesizing MOFs with delicate functional groups (e.g., thiols, complex amines) often leads to coordination competition—where the functional group binds to the metal node instead of the carboxylate—or thermal degradation during the harsh solvothermal synthesis.
Oct-4-enedioic acid strategically bypasses this limitation. The robust C=C double bond survives standard solvothermal conditions and serves as a pristine reactive handle within the pore walls. As established in foundational [3], PSM allows for the covalent tethering of complex molecules onto the framework without disrupting the crystalline lattice. Specifically, the alkene undergoes highly efficient, photo-initiated thiol-ene "click" chemistry , enabling rapid, room-temperature functionalization of the pore surface for targeted drug delivery or selective gas separation.
Experimental Workflows & Visualization
Caption: Workflow for the solvothermal synthesis and post-synthetic modification of the Zr-OEA MOF. (Max Width: 760px)
Laboratory Protocols
Protocol 1: Solvothermal Synthesis of Zr-OEA MOF
This protocol utilizes kinetic modulation to ensure high crystallinity and defect-free framework formation.
Preparation of Precursor Solution : Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of [1] in 15 mL of N,N-dimethylformamide (DMF) using sonication.
Causality : DMF acts as both the solvent and a source of basic decomposition products (amines) at high temperatures, which slowly deprotonate the carboxylic acids to facilitate controlled coordination.
Addition of Modulator : Add 30 equivalents (15 mmol) of glacial acetic acid to the mixture.
Causality : Acetic acid acts as a competing monocarboxylic modulator. It reversibly binds to the Zr(IV) nodes, slowing down the framework extension. This kinetic control prevents the formation of amorphous coordination polymers.
Solvothermal Reaction : Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.
Causality : 120°C provides sufficient thermal energy to overcome the activation barrier for Zr-O cluster formation while remaining low enough to prevent the thermal auto-polymerization of the internal C=C double bond.
Washing and Solvent Exchange : Isolate the white powder via centrifugation. Wash three times with fresh DMF, followed by three days of solvent exchange with anhydrous acetone (replacing the solvent daily).
Causality : Acetone has a much lower boiling point and surface tension than DMF, allowing it to easily displace DMF within the pores. This prevents pore collapse caused by capillary forces during the final drying step.
Activation : Activate the MOF under dynamic vacuum at 80°C for 12 hours to yield the highly porous, activated Zr-OEA MOF.
Protocol 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry
This self-validating protocol uses photo-initiated radical addition to functionalize the pore walls.
Reaction Setup : Suspend 50 mg of activated Zr-OEA MOF in 5 mL of anhydrous chloroform (CHCl₃). Add 2.0 mmol of the desired functional thiol (e.g., 1-propanethiol) and 0.1 mmol of 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
Causality : CHCl₃ is chosen because it slightly swells the flexible aliphatic MOF, improving the diffusion of the thiol and photoinitiator into the deep pore channels without dissolving the framework.
Degassing : Purge the suspension with Argon gas for 15 minutes.
Causality : Oxygen is a potent radical scavenger. Removing dissolved O₂ prevents the quenching of thiyl radicals, ensuring >90% conversion for the click reaction.
Photo-Irradiation : Irradiate the stirring suspension with a 365 nm UV lamp for 4 hours at room temperature.
Causality : The 365 nm wavelength specifically cleaves the DMPA initiator to generate radicals without providing enough energy to break the robust Zr-O bonds of the MOF lattice.
Purification & Validation : Centrifuge the functionalized MOF, wash extensively with CHCl₃ and ethanol, and dry under vacuum. Successful grafting is validated by a deliberate, measurable reduction in BET surface area (see Table 2).
Caption: Mechanistic pathway of the photoinitiated thiol-ene click reaction within the MOF pores. (Max Width: 760px)
Quantitative Data & Comparative Analysis
Table 1: Structural Comparison of C8 Aliphatic Linkers
Property
Suberic Acid (Octanedioic Acid)
Oct-4-enedioic Acid
Backbone Structure
Saturated C8 Aliphatic
Unsaturated C8 Aliphatic (C=C at C4)
Framework Flexibility
High (Pronounced Breathing Effect)
Moderate to High
PSM Capability
None (Inert backbone)
Excellent (Alkene handle for click chemistry)
| Thermal Stability | Up to ~300°C | Up to ~280°C |
Table 2: Textural Properties Before and After PSM (Representative Validation Data)
Material State
BET Surface Area (m²/g)
Pore Volume (cm³/g)
Alkene Conversion (%)
Activated Zr-OEA MOF
1,150
0.52
N/A
Zr-OEA-Propanethiol
890
0.38
> 95%
| Zr-OEA-Mercaptoethanol | 920 | 0.41 | > 90% |
Self-Validation Note: The quantifiable reduction in surface area and pore volume is a direct, expected consequence of grafting functional groups onto the pore walls, which occupies internal void space and confirms successful modification.
References
National Center for Biotechnology Information (NIH). "Oct-4-enedioic acid | C8H12O4 | CID 84313 - PubChem." PubChem Compound Summary.
URL: [Link]
Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 2012, 112(2), 970-1000. ACS Publications.
URL:[Link]
Cohen, S. M. "Modifying MOFs: new chemistry, new materials." Chemical Science, 2010, 1, 32-36. RSC Publishing.
URL:[Link]
Technical Support Center: Troubleshooting Oct-4-enedioic Acid Synthesis
Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing oct-4-enedioic acid (and its ester derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing oct-4-enedioic acid (and its ester derivatives) via olefin cross-metathesis.
The homodimerization of 4-pentenoic acid to yield oct-4-enedioic acid is a highly efficient pathway, but it is notoriously susceptible to catalyst poisoning, thermodynamic stalling, and double-bond isomerization. This guide moves beyond basic recipes to explain the causality behind these failures and provides self-validating protocols to ensure your synthesis is robust, reproducible, and scalable.
Diagnostic Decision Tree
Before altering your protocol, use this diagnostic logic to identify the exact mechanistic failure in your current workflow.
Caption: Diagnostic logic for identifying the root cause of low yields in olefin cross-metathesis.
Knowledge Base & FAQs
Q1: Why does my reaction stall at <50% conversion despite adding fresh Grubbs II catalyst?
The Causality: Olefin cross-metathesis is a fully reversible thermodynamic process. The homodimerization of 4-pentenoic acid (or its ester) releases ethylene gas. According to Le Chatelier's principle, if ethylene remains dissolved in the reaction matrix, the thermodynamic equilibrium prevents further conversion, effectively stalling the reaction[1].
The Solution: You must actively purge the system. Implement continuous sub-surface sparging with argon or nitrogen, or perform the reaction under a mild dynamic vacuum to continuously strip ethylene from the solvent.
Q2: I am observing a high percentage of 3-heptenedioic acid and other isomers instead of pure 4-octenedioic acid. How do I prevent double-bond migration?
The Causality: This is a classic side-reaction in ruthenium-catalyzed metathesis. As the Grubbs catalyst degrades thermally or reacts with impurities, it forms ruthenium-hydride ([Ru-H]) species[2]. These hydrides are highly active isomerization catalysts that migrate the terminal double bond of your substrate inward prior to metathesis, or migrate the internal double bond of your product post-metathesis.
The Solution: Add an isomerization inhibitor such as 1,4-benzoquinone (typically 5–10 mol% relative to the catalyst). Benzoquinone acts as a hydride scavenger, preserving the positional integrity of the alkene and ensuring high selectivity for the 4-octenedioic derivative.
Q3: Should I perform the metathesis directly on 4-pentenoic acid or protect it first?
The Causality: Direct metathesis of free carboxylic acids is notoriously challenging. The free carboxylate moiety acts as a Lewis base and can coordinate to the ruthenium metal center, displacing the phosphine or N-heterocyclic carbene (NHC) ligands. This leads to premature catalyst death and poor turnover numbers[2]. Furthermore, intrasite interference and poor solubility can exacerbate low yields[3].
The Solution: Convert 4-pentenoic acid to methyl 4-pentenoate prior to metathesis[4]. Once dimethyl oct-4-enedioate is formed in high yield, perform a simple base-catalyzed hydrolysis (saponification) to yield the target oct-4-enedioic acid.
Quantitative Data Summary
The table below summarizes the impact of optimizing the reaction parameters on the yield and purity of the final product.
Reaction Parameter
Catalyst
Additive
Atmosphere
Conversion (%)
Isomerization (%)
Free 4-pentenoic acid
Grubbs II (5 mol%)
None
Static N
2
< 30%
> 15%
Methyl 4-pentenoate
Grubbs II (2 mol%)
None
Static N
2
~ 50%
~ 10%
Methyl 4-pentenoate
Grubbs II (2 mol%)
None
N
2
Sparge
> 85%
~ 10%
Methyl 4-pentenoate
Grubbs II (2 mol%)
1,4-Benzoquinone
N
2
Sparge
> 90%
< 2%
Standard Operating Procedure (SOP)
This protocol utilizes a self-validating framework. By incorporating In-Process Controls (IPCs), you can verify the success of each step before proceeding, preventing the compounding of errors.
Caption: Optimized workflow for the synthesis of oct-4-enedioic acid via ester metathesis.
Phase 1: Metathesis of Methyl 4-Pentenoate
Preparation: In a flame-dried Schlenk flask under argon, dissolve methyl 4-pentenoate (1.0 equiv) in anhydrous, rigorously degassed toluene to achieve a 0.5 M concentration.
Self-Validation (IPC): Ensure the solvent is degassed via freeze-pump-thaw or prolonged sparging. Dissolved oxygen will rapidly degrade the Ru-alkylidene.
Catalyst Addition: Add Grubbs 2nd Generation catalyst (2 mol%) and 1,4-benzoquinone (10 mol% relative to the catalyst).
Self-Validation (IPC): The solution must exhibit a deep reddish-brown color. A rapid shift to black indicates immediate catalyst decomposition (likely due to wet solvent or oxygen).
Reaction & Sparging: Heat the mixture to 40°C while continuously sparging the solution with argon via a submerged needle for 12–16 hours[4].
Self-Validation (IPC): Monitor the exhaust through a mineral oil bubbler. Steady bubbling confirms the active displacement of ethylene gas.
Quenching: Add ethyl vinyl ether (excess) to quench the active ruthenium carbene, stirring for 30 minutes.
Self-Validation (IPC): GC-MS analysis of a crude aliquot should show >85% conversion to dimethyl oct-4-enedioate, with <2% isomerized byproducts.
Phase 2: Saponification to Oct-4-enedioic Acid
Hydrolysis: Dissolve the crude dimethyl oct-4-enedioate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir vigorously at room temperature for 4 hours.
Self-Validation (IPC): TLC (Hexanes/EtOAc) should show the complete disappearance of the high-Rf ester spot and the appearance of a baseline spot.
Acidification & Isolation: Wash the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 2M HCl to pH 2. Extract with ethyl acetate, dry over MgSO
4
, and concentrate in vacuo.
Self-Validation (IPC): The final product should precipitate or form a crystalline solid upon concentration.
1
H-NMR must confirm the presence of the internal alkene (multiplet at ~5.4 ppm) and the complete absence of the methyl ester singlet (~3.6 ppm).
References
US20160031790A1 - Method of manufacture of octanedioic acid, precursors, and derivatives
Source: Google Patents
URL
Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions
Source: The Journal of Organic Chemistry - ACS Publications
URL
Solid-phase cross-metathesis: The effect of the non-immobilized olefin and the precatalyst on the intrasite interference
Source: ResearchGate
URL
US9120742B2 - Methods of making organic compounds by metathesis
Source: Google Patents
URL
troubleshooting low aqueous solubility of oct-4-enedioic acid in biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of dicarboxylic acids in high-throughput screening and benchtop bi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of dicarboxylic acids in high-throughput screening and benchtop bioassays.
Oct-4-enedioic acid is an 8-carbon dicarboxylic acid with a central double bond. Its poor aqueous solubility in biological assays is not a random artifact; it is a predictable consequence of its physicochemical properties. By understanding the thermodynamic and kinetic forces at play—specifically the "odd-even effect" of carbon chains, pH-dependent ionization, and solvent-shift dynamics—we can engineer robust, self-validating protocols to keep this compound in solution.
Below is your comprehensive troubleshooting guide, structured to diagnose and resolve your formulation issues with absolute scientific rigor.
Diagnostic Workflow
Diagnostic workflow for resolving oct-4-enedioic acid precipitation in biological assays.
To troubleshoot effectively, we must first define the operational boundaries of the molecule.
Parameter
Value / Characteristic
Mechanistic Implication
Carbon Chain Length
8 (Even-numbered)
Dicarboxylic acids with even carbon numbers exhibit higher crystal lattice energies, resulting in significantly lower intrinsic aqueous solubility than their odd-numbered counterparts[1],[2].
Predicted pKa Values
~4.3 (pKa1) and ~5.4 (pKa2)
The compound remains un-ionized and highly lipophilic in unbuffered water; it requires a pH > 7.0 for full conversion to the highly soluble dianion[3].
Max DMSO Tolerance
< 1.0% v/v (Assay Dependent)
Exceeding this limit in the final assay can cause reversible or irreversible enzyme deactivation and conformational perturbation[4].
Viable Co-solvents
PEG3350 (up to 5% w/v)
Enhances kinetic solubility without interfering with target binding in standard biochemical assays[5].
Frequently Asked Questions (FAQs)
Q1: Why does oct-4-enedioic acid precipitate when diluted from a 10 mM DMSO stock into my cell culture media?A1: This is a classic case of "solvent shift" precipitation. Oct-4-enedioic acid is highly lipophilic when un-ionized. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local DMSO concentration drops drastically before the compound can disperse. This leads to localized supersaturation and rapid crystal nucleation[6]. Furthermore, because oct-4-enedioic acid has an even number of carbon atoms, its crystal packing is highly stable (the odd-even effect), making it thermodynamically eager to crash out of solution[1],[2].
Q2: I prepared an aqueous stock, but it remains a cloudy suspension. How can I force it into solution without using DMSO?A2: The root cause is pH. Oct-4-enedioic acid is a diprotic acid. In pure water, the dissociation of the acid lowers the bulk pH, keeping the majority of the molecules in their un-ionized, poorly soluble state. To resolve this, you must convert it to its disodium salt[3]. By titrating the solution with NaOH to a pH of 7.4–8.0, you deprotonate both carboxylic acid groups. The resulting dianion interacts favorably with water via ion-dipole interactions, drastically increasing solubility. Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to prevent the acid from crashing the pH upon addition[3].
Q3: Can I use heating or sonication to rescue a precipitated assay plate?A3: Yes, but with strict caveats. In-well sonication provides the kinetic energy required to break up aggregates and re-dissolve the compound in aqueous media, effectively rescuing a precipitated solution[6]. However, if the thermodynamic solubility limit at the assay temperature has been exceeded, the compound will eventually re-precipitate. Heating to 37°C can temporarily increase solubility, but you must ensure your biological target (e.g., enzymes, live cells) can withstand the thermal and acoustic stress.
Q4: What co-solvents or excipients are safe to use in biochemical assays to maintain solubility?A4: If pH adjustment is insufficient, you can employ bio-compatible co-solvents. While DMSO is standard, keeping its final concentration below 1% is critical to avoid enzyme perturbation or cytotoxicity[4]. Alternatively, adding 5% w/v PEG3350 has been shown to enhance the kinetic solubility of poorly soluble inhibitors in bioassays without interfering with target binding[5].
Self-Validating Experimental Protocols
To ensure data integrity, every formulation step must include a built-in validation mechanism. Do not assume a compound is in solution simply because you cannot see a precipitate with the naked eye[6].
Protocol A: Preparation of a Self-Validating Aqueous Stock (Disodium Oct-4-enedioate)
Causality: Converting the un-ionized acid to a disodium salt maximizes aqueous solubility and prevents DMSO-induced assay artifacts.
Weighing: Accurately weigh the required mass of oct-4-enedioic acid powder.
Suspension: Suspend the powder in 80% of the final target volume using high-purity deionized water. Note: The solution will appear as a cloudy suspension because the un-ionized acid is insoluble.
Monitoring: Place the beaker on a magnetic stirrer and insert a calibrated pH probe.
Titration: Dropwise, add 1M NaOH. The suspension will begin to clear as the pH approaches 7.0 and the compound converts to the highly soluble disodium salt[3].
Equilibration: Adjust the final pH to 7.4–8.0. Do not exceed pH 8.5 to avoid downstream alkaline shock to your biological targets.
Volume Adjustment: Once completely clear, bring to the final volume with deionized water.
Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Measure the supernatant concentration via UV-Vis or LC-MS. If the measured concentration matches the theoretical yield, the system is validated, confirming no micro-precipitates remain.
Protocol B: The Step-Down Dilution Method for DMSO Stocks
Causality: Gradual reduction of DMSO concentration prevents localized supersaturation and the nucleation of crystals[6].
Master Stock: Prepare a 10 mM master stock of oct-4-enedioic acid in 100% anhydrous DMSO.
Intermediate Dilution: Prepare an intermediate dilution plate using your assay buffer (e.g., 50 mM HEPES, pH 7.4). Critical step: Pipette the aqueous buffer into the DMSO stock while vortexing, not the other way around. This maintains a favorable solvation environment and prevents sudden "solvent shock"[6].
Final Transfer: Immediately transfer the required volume of the intermediate stock into the final assay well containing the biological matrix to achieve the final concentration (e.g., 10 µM compound, 0.1% DMSO).
Self-Validation Step: Utilize Dynamic Light Scattering (DLS) on a blank assay well (buffer + compound, no protein) to verify the absence of colloidal aggregates or nanoparticles[4]. A polydispersity index (PDI) < 0.2 validates that the compound is truly in solution.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. ResearchGate.[Link]
Yasuda, Y., et al. (2020). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. PMC - NIH.[Link]
Tzakos, A. G., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery. PubMed.[Link]
Bilde, M., et al. (2003). The Odd–Even Behaviour of Dicarboxylic Acids Solubility in the Atmospheric Aerosols. ResearchGate.[Link]
Smith, J., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances. RSC Publishing.[Link]
Oct-4-enedioic Acid vs. Suberic Acid in Polyamide Applications
A Technical Comparison Guide for Polymer Chemists and Drug Development Professionals Executive Summary In the design of advanced polyamides and targeted drug delivery systems, the choice of dicarboxylic acid monomer fund...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Comparison Guide for Polymer Chemists and Drug Development Professionals
Executive Summary
In the design of advanced polyamides and targeted drug delivery systems, the choice of dicarboxylic acid monomer fundamentally dictates the macromolecular architecture. This guide provides an objective, data-driven comparison between suberic acid (the fully saturated C8 aliphatic standard) and oct-4-enedioic acid (its unsaturated counterpart). While suberic acid drives the formation of highly crystalline, thermally stable matrices[1], the strategic inclusion of the C4=C5 double bond in oct-4-enedioic acid unlocks post-polymerization functionalization and provides critical conformational rigidity required in modern heterobifunctional therapeutics (e.g., PROTACs)[2].
Chemical & Structural Profiling
Suberic Acid (Octanedioic Acid)
Suberic acid (
HOOC−(CH2)6−COOH
) is a flexible, saturated aliphatic dicarboxylic acid with a melting point of 140–144°C[3]. In polyamide synthesis, the unrestricted rotation around its carbon-carbon single bonds allows polymer chains to fold into dense, highly ordered spherulitic structures. This dense hydrogen-bonding network yields semi-crystalline polymers (such as Nylon 6,8 and Nylon 8,8) characterized by high tensile strength and predictable enzymatic degradation profiles[4].
Oct-4-enedioic Acid
Oct-4-enedioic acid (
HOOC−CH2−CH2−CH=CH−CH2−CH2−COOH
) introduces a site of unsaturation at the C4 position. This double bond serves two critical functions:
Steric Hindrance & Isomerism: The rigid planar geometry of the alkene (existing in cis or trans configurations) disrupts the uniform packing of polymer chains, significantly lowering the crystallinity of the resulting polyamide.
Chemical Reactivity: The alkene acts as a highly reactive handle for post-polymerization modifications, such as thiol-ene "click" cross-linking, epoxidation, or drug conjugation.
Comparative Performance in Polyamide Matrices
The structural differences between these two monomers translate directly into divergent physical and thermal properties when polymerized with standard diamines (e.g., hexamethylenediamine).
Suberic acid is a cornerstone in the formulation of poly(ester amides) used in drug-eluting stents and implantable depots. The saturated aliphatic chain provides a hydrophobic balance that regulates water ingress, thereby controlling the rate of hydrolytic and enzymatic degradation[1].
In targeted protein degradation, oct-4-enedioic acid has emerged as a superior linker for PROTACs targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2]. By conjugating (E)-oct-4-enedioic acid to an E3 ligase ligand (such as VHL-1), scientists can restrict the conformational freedom of the molecule[5].
Causality: A rigidified linker reduces the entropic penalty incurred when the PROTAC folds to form the ternary complex (Target-PROTAC-Ligase), drastically enhancing the thermodynamic stability of the complex and improving target degradation efficiency.
Thermodynamic advantage of rigid oct-4-enedioic acid linkers in PROTAC ternary complex formation.
Self-Validating Experimental Protocols
To leverage the unique properties of these dicarboxylic acids, the polymerization methodology must be tailored to the monomer's thermal stability. Below are field-proven, self-validating protocols for synthesizing polyamides from both acids.
Protocol A: Synthesis of Polyamide-6,8 via Melt Polycondensation (Suberic Acid)
Rationale: Suberic acid is thermally stable, making it ideal for high-temperature melt polycondensation, which drives high molecular weight through water elimination[4].
Stoichiometric Salt Formation: Dissolve equimolar amounts of suberic acid and hexamethylenediamine in a boiling 80:20 ethanol/water mixture. Allow to cool and crystallize.
Causality: Step-growth polymerization is exquisitely sensitive to stoichiometric imbalance. Isolating the "nylon salt" guarantees a perfect 1:1 molar ratio, preventing premature chain termination.
Pre-polymerization: Transfer the dried salt to a specialized reactor. Heat to 220°C under a continuous nitrogen purge for 2 hours.
High-Vacuum Polycondensation: Ramp the temperature to 260°C and apply high vacuum (<1 Torr) for 3 hours.
Causality: The vacuum continuously removes the condensation byproduct (water), pushing the chemical equilibrium toward polymer elongation.
System Validation: Analyze the recovered polymer via Differential Scanning Calorimetry (DSC). A sharp endothermic melting transition (
Tm
) at ~235°C confirms the successful formation of highly crystalline PA-6,8.
Protocol B: Interfacial Polymerization of Cross-Linkable Polyamide (Oct-4-enedioic Acid)
Rationale: The C4=C5 double bond in oct-4-enedioic acid is susceptible to thermal degradation or unwanted radical cross-linking at the extreme temperatures required for melt polycondensation. Interfacial polymerization circumvents this by operating at room temperature.
Monomer Activation: React oct-4-enedioic acid with an excess of thionyl chloride (
SOCl2
) at 60°C to yield oct-4-enedioyl chloride. Remove excess
SOCl2
under vacuum.
Causality: Converting the diacid to an acid chloride drastically increases its electrophilicity, allowing it to react instantaneously with amines without thermal activation.
Interfacial Polymerization: Dissolve the diacid chloride in dichloromethane (DCM). In a separate beaker, prepare an aqueous solution of hexamethylenediamine and sodium hydroxide (NaOH). Carefully overlay the aqueous phase onto the organic phase.
Causality: The polymerization occurs exclusively at the liquid-liquid interface. The NaOH acts as an acid scavenger, immediately neutralizing the HCl byproduct to prevent the protonation of the diamine, which would otherwise halt the reaction.
System Validation: Extract and wash the resulting polyamide film. Analyze via
1H
NMR (in
CDCl3
/TFA). The retention of the alkene proton signal at ~5.4 ppm validates that the double bond survived the polymerization intact.
Post-Polymerization Cross-linking: Swell the polymer in a solvent containing a dithiol cross-linker and a photoinitiator (e.g., Irgacure 2959). Expose to 365 nm UV light. The complete disappearance of the 5.4 ppm NMR peak validates successful thiol-ene cross-linking, yielding a robust hydrogel matrix.
Mechanistic divergence in polyamide synthesis utilizing saturated vs. unsaturated C8 dicarboxylic acids.
References
Suberic Acid: High-Quality Chemical Solution for Industrial Applications. Chem-Suppliers.[Link]
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids. National Institutes of Health (NIH).[Link]
Process for producing a polyamide based on a dicarboxylic acid and a diamine (US6187877B1).
Compositions and methods for treating CDK4/6-mediated cancer (US20190336503A1).
Comparative Cross-Linking Efficiency: Oct-4-enedioic Acid vs. Adipic Acid
In the fields of polymer chemistry, targeted drug development, and biomaterials, the selection of a cross-linking agent dictates the mechanical properties, conformational rigidity, and chemical stability of the resulting...
Author: BenchChem Technical Support Team. Date: April 2026
In the fields of polymer chemistry, targeted drug development, and biomaterials, the selection of a cross-linking agent dictates the mechanical properties, conformational rigidity, and chemical stability of the resulting network. While Adipic Acid (a saturated C6 dicarboxylic acid) has long served as the gold standard for flexible aliphatic cross-linking, Oct-4-enedioic Acid (an unsaturated C8 dicarboxylic acid, also known as 4-octenedioic acid) has emerged as a powerful tool for orthogonal cross-linking and the formation of rigid dicarba bridges.
This guide provides an objective, data-backed comparison of their cross-linking efficiencies, mechanistic pathways, and optimal experimental protocols.
Mechanistic Divergence & Causality
The fundamental difference in cross-linking efficiency between these two diacids stems from their structural geometry and available reactive sites.
Adipic Acid: The Flexible Standard
Adipic acid relies exclusively on its terminal carboxyl groups to form ester or amide bonds. Because it is a fully saturated, unbranched C6 chain, it possesses high conformational flexibility. This flexibility reduces steric hindrance during condensation reactions (e.g., EDC/NHS coupling), leading to exceptionally high cross-linking efficiencies (>90%) in aqueous and polar environments [3]. It is widely utilized in polyamidoamine-epichlorohydrin (PAE) resins and keto-hydrazide nanoparticle surface cross-linking [4].
Oct-4-enedioic Acid: Orthogonal Rigidity
Oct-4-enedioic acid contains a central alkene bond (typically in the cis or Z configuration) flanked by two propionic acid arms. This structure offers dual reactivity:
Standard Amidation: It can cross-link via its carboxyl groups, though the rigid central double bond restricts the conformational freedom of the resulting spacer, which is highly desirable in stabilizing peptide secondary structures (e.g., in the immunomodulatory peptide RP-182) [2].
Olefin Cross-Metathesis: The central double bond can undergo cross-metathesis to form stable dicarba bridges. Historically, cross-metathesis of internal olefins yielded low efficiencies (9–51%). However, the use of Ruthenium-based Grubbs' 2nd Generation catalysts overcomes the activation energy barrier of the substituted alkene, pushing conversion efficiencies to 44–85% depending on the substrate's steric bulk [1].
Figure 1: Mechanistic pathways and efficiency outcomes for Adipic Acid vs. Oct-4-enedioic Acid.
Quantitative Performance Comparison
The following table synthesizes experimental data regarding the cross-linking performance of both diacids across different chemical environments.
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent choices and integrated quality control (QC) steps.
Use Case: Cross-linking primary amines in proteins or synthetic polyamines.
Causality: EDC activates the carboxyl groups of adipic acid to form an O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in aqueous media, NHS is added to form a semi-stable amine-reactive NHS-ester, boosting cross-linking efficiency from ~50% to >90%.
Activation: Dissolve 10 mM Adipic Acid in 0.1 M MES buffer (pH 6.0). Add 50 mM EDC·HCl and 50 mM NHS.
Incubation: Stir at room temperature for 15 minutes to allow complete formation of the di-NHS ester.
Cross-Linking: Adjust the pH to 7.5 using 1 M NaOH or by buffer exchange into PBS. Introduce the target polyamine/protein (e.g., 5 mM amine equivalents).
Reaction: Stir for 2 hours at room temperature.
Validation (Self-Correction): Perform a Ninhydrin (Kaiser) test on an aliquot. A color change from deep blue/purple to yellow/colorless confirms the complete consumption of primary amines, validating high cross-linking efficiency.
Causality: Grubbs' 1st Generation catalyst is insufficient for internal, substituted olefins like oct-4-enedioic acid due to poor initiation rates. Grubbs' 2nd Generation catalyst, possessing an N-heterocyclic carbene (NHC) ligand, provides the necessary electron density and stability to drive the cross-metathesis of the internal double bond [1].
Preparation: Dissolve the terminal-olefin-containing substrate (e.g., benzyl pent-4-enoate, 18.9 mmol) and Oct-4-enedioic acid (or its esterified derivative) in anhydrous dichloroethane (DCE) (10 mL) under a strict Nitrogen atmosphere. Note: Moisture and oxygen will poison the Ruthenium catalyst.
Reflux: Heat the mixture to reflux (approx. 83°C) for 2 to 13 hours. The elevated temperature is required to overcome the thermodynamic barrier of intrasite homodimerization.
Termination & Purification: Cool to room temperature, filter through a plug of silica gel to remove the Ruthenium catalyst (filtrate will change from dark brown to pale yellow/clear), and concentrate in vacuo.
Validation (Self-Correction): Analyze the product via
1
H NMR. The disappearance of terminal alkene multiplet signals (typically around
δ
4.9–5.1 ppm) and the preservation/shift of the internal olefin signal (
δ
5.44 ppm, t, J = 3.2 Hz) confirms successful cross-metathesis rather than mere starting material recovery [1].
Conclusion
The choice between adipic acid and oct-4-enedioic acid hinges on the structural demands of the target molecule. Adipic acid delivers unmatched efficiency and flexibility for bulk polymer and hydrogel synthesis. Conversely, oct-4-enedioic acid sacrifices a degree of raw coupling efficiency in exchange for the ability to perform orthogonal cross-metathesis, making it an invaluable asset in the precision engineering of rigid peptide therapeutics and targeted dimeric inhibitors.
References
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
Enhancing the Cross-Linking Efficiency of Polyamidoamine-Epichlorohydrin Resin for Soybean-Based Adhesives via Proportioning Its Raw Materials
Source: ACS Publications
URL
Source: ACS Publications (Macromolecules)
Validation
standard reference materials and calibration curves for oct-4-enedioic acid
An In-Depth Comparison Guide to Standard Reference Materials and Calibration Strategies for Oct-4-enedioic Acid As lipidomics and targeted metabolomics advance, the precise quantification of medium-chain dicarboxylic aci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparison Guide to Standard Reference Materials and Calibration Strategies for Oct-4-enedioic Acid
As lipidomics and targeted metabolomics advance, the precise quantification of medium-chain dicarboxylic acids has become critical for biomarker discovery and disease monitoring. Oct-4-enedioic acid (also known as 4-octenedioic acid) is a monounsaturated dicarboxylic acid[1] generated as a metabolite of oleic and linoleic acids via
ω
-oxidation and subsequent peroxisomal
β
-oxidation[2].
Recent clinical and veterinary studies have identified oct-4-enedioic acid as a key biomarker for oxidative injury in diabetic nephropathy[3], hypertriglyceridemia[4], and metabolic feed efficiency[5]. However, quantifying this highly polar, low-molecular-weight compound (MW 172.18) in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges, primarily due to poor chromatographic retention and severe matrix effects in electrospray ionization (ESI).
This guide provides an objective comparison of Standard Reference Materials (SRMs) and outlines a self-validating LC-MS/MS calibration methodology to ensure high-fidelity quantification.
Mechanistic Pathway of Oct-4-enedioic Acid Generation
To understand the analytical requirements, we must first understand the biological origin of the analyte. Oct-4-enedioic acid is not synthesized de novo; it is a degradation product. When mitochondrial
β
-oxidation is overwhelmed or defective, fatty acids are shunted to the endoplasmic reticulum for CYP4A/4F-mediated
ω
-oxidation, producing long-chain dicarboxylic acids. These are then chain-shortened in the peroxisome to form medium-chain species like oct-4-enedioic acid.
Caption: Metabolic pathway of oct-4-enedioic acid generation via omega and beta-oxidation.
Comparison of Standard Reference Materials (SRMs)
The foundation of any quantitative LC-MS/MS assay is the quality of its reference materials. For oct-4-enedioic acid, researchers must choose between unlabeled standards (often available as specific cis or trans isomers) and Stable Isotope-Labeled (SIL) standards.
The Causality of SIL Superiority: In LC-MS/MS, co-eluting matrix components (such as salts in urine or phospholipids in plasma) compete with the analyte for charge in the ESI droplet, leading to ion suppression. Because a
13C
-labeled standard shares the exact physicochemical properties of the endogenous analyte, it co-elutes perfectly. Whatever matrix suppression affects the analyte affects the SIL standard equally. Therefore, the ratio of the analyte peak area to the SIL peak area remains constant, creating a self-correcting, self-validating quantification system.
Table 1: Performance and Specification Comparison of SRMs
Recommendation: A robust assay requires both . The unlabeled standard is used to build the multi-point calibration curve, while the SIL standard ((4E)-4-Octenedioic Acid-1,8-
13C2
) is spiked into every sample at a constant concentration as the internal standard.
Calibration Strategies: To Derivatize or Not?
Dicarboxylic acids can be analyzed directly in negative ion mode (ESI-). However, their high polarity results in poor retention on standard C18 reversed-phase columns, causing them to elute in the void volume where matrix suppression is most severe.
The Causality of Derivatization: By converting the carboxylic acid groups to n-butyl esters, we dramatically increase the molecule's hydrophobicity (logP). This shifts the analyte's retention time away from the solvent front and into a cleaner region of the chromatogram. Furthermore, esterification allows for highly efficient ionization in positive ion mode (ESI+) using atmospheric pressure ionization techniques, significantly lowering the Limit of Detection (LOD)[8].
Table 2: Calibration Curve Performance Comparison
Parameter
Underivatized (ESI- Mode)
n-Butyl Ester Derivatized (ESI+ Mode)
Precursor Ion
[M−H]−
(m/z 171.1)
[M+H]+
(m/z 285.2)
Chromatographic Retention
Poor (Elutes near void volume)
Excellent (Strong C18 retention)
Matrix Interference
High (Urine/Plasma salts)
Low (Matrix separated chromatographically)
Linear Dynamic Range
0.5−50μmol/L
0.05−100μmol/L
Limit of Quantitation (LOQ)
∼0.5μmol/L
≤0.05μmol/L
Self-Validating Experimental Protocol
The following protocol details the extraction, derivatization, and LC-MS/MS quantification of oct-4-enedioic acid. It is designed as a self-validating system by incorporating pre- and post-extraction spikes to continuously monitor extraction recovery and derivatization efficiency.
Caption: LC-MS/MS analytical workflow for oct-4-enedioic acid quantification using SIL standards.
Step-by-Step Methodology
Step 1: Calibration Curve Preparation
Prepare a master stock solution of unlabeled oct-4-enedioic acid (1 mg/mL in methanol).
Perform serial dilutions in a surrogate matrix (e.g., 4% BSA in PBS for plasma, or synthetic urine) to create a 7-point calibration curve ranging from
0.05μmol/L
to
100μmol/L
.
Self-Validation Check: Prepare Quality Control (QC) samples at low, medium, and high concentrations using a secondary, independent weighing of the standard to verify the accuracy of the primary curve.
Step 2: Sample Spiking and Extraction
Aliquot
100μL
of standards, QCs, and unknown biological samples into glass tubes.
Spike
10μL
of the SIL Internal Standard ((4E)-4-Octenedioic Acid-1,8-
13C2
at
10μmol/L
) into all tubes.
Acidify samples with
50μL
of
1M
HCl to ensure the dicarboxylic acids are fully protonated (neutral).
Add
1mL
of ethyl acetate. Vortex for 5 minutes, then centrifuge at 3,000 x g for 10 minutes.
Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at
40∘C
.
Step 3: n-Butyl Ester Derivatization
Add
200μL
of
3N
HCl in n-butanol to the dried residue[8].
Cap tightly and incubate at
60∘C
for 30 minutes.
Causality Note: The heat and acid catalyze a Fischer esterification, converting the two polar carboxylic acid moieties into hydrophobic butyl esters.
Evaporate the derivatizing reagent to dryness under nitrogen. Reconstitute the residue in
100μL
of initial LC mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).
Step 4: LC-MS/MS Acquisition
Inject
5μL
onto a C18 UHPLC column.
Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Monitor the following Multiple Reaction Monitoring (MRM) transitions in ESI+ mode:
Analyte (Di-butyl ester):m/z285.2→173.1
SIL IS (Di-butyl ester):m/z287.2→175.1
Construct the calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards using a
1/x
weighted linear regression.
References
National Center for Biotechnology Information. "cis-4-Octenedioic acid | C8H12O4 - PubChem". URL:[Link]
Google Patents. "Method of analyzing dicarboxylic acids (US20020019056A1)".
ACS Omega. "Metabolomics Profile and Targeted Lipidomics in Multiple Tissues Associated with Feed Efficiency in Beef Steers". URL:[Link]
PubMed Central (PMC). "Rosiglitazone reduces renal and plasma markers of oxidative injury and reverses urinary metabolite abnormalities in the amelioration of diabetic nephropathy". URL:[Link]
Personal protective equipment for handling Oct-4-enedioic acid
Advanced Laboratory Safety & Handling Guide: Oct-4-enedioic Acid Oct-4-enedioic acid (C₈H₁₂O₄) is a highly versatile unsaturated dicarboxylic acid increasingly utilized in drug development, particularly for the fatty aci...
Oct-4-enedioic acid (C₈H₁₂O₄) is a highly versatile unsaturated dicarboxylic acid increasingly utilized in drug development, particularly for the fatty acid derivatization of immunomodulatory peptides (such as RP-182 analogs targeting CD206+ macrophages) [1]. While its utility in synthesizing lipid-conjugates is well-established, its handling requires rigorous safety protocols. As a solid dicarboxylic acid, it presents specific occupational hazards, primarily related to particulate aerosolization and mucosal irritation [2].
This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) deployment, and disposal of Oct-4-enedioic acid, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.
Physicochemical Hazard Profile
To design an effective safety protocol, we must first understand the physicochemical properties that dictate the chemical's behavior in a laboratory environment. The quantitative data below drives our risk assessment [2, 3].
Property
Value
Operational Implication
Molecular Weight
172.18 g/mol
Moderate molecular weight; forms fine powders highly prone to aerosolization.
Physical State
Solid (Crystalline Powder)
High risk of dust generation during transfer, weighing, and solubilization.
Melting Point
175-176 °C (E-isomer) / 96-98 °C (Z-isomer)
Stable at room temperature; does not pose a volatility/vapor risk under ambient conditions.
Low flammability risk, but concentrated dust clouds can present an explosion hazard if exposed to ignition.
Causality-Driven PPE Requirements (The "Armor")
In advanced chemical handling, do not simply wear PPE—understand why each piece is selected. The following PPE matrix is designed based on the specific interaction between Oct-4-enedioic acid's chemical structure and human physiology.
Hand Protection: Nitrile Gloves (Minimum 4-mil thickness)
The Causality: Oct-4-enedioic acid is a weak organic acid. While not highly corrosive, prolonged dermal exposure to its powder or solubilized forms causes contact dermatitis. Nitrile provides superior chemical resistance to organic acids compared to latex, preventing transdermal penetration.
Eye Protection: Chemical Splash Goggles
The Causality: Standard safety glasses only protect against direct frontal impact. Because Oct-4-enedioic acid is handled as a fine powder, ambient air currents in the lab can easily aerosolize particles. Chemical splash goggles with a tight orbital seal prevent micro-particulates from dissolving in the tear film and causing severe ocular irritation [2].
Respiratory Protection: N95/P100 Respirator or Fume Hood
The Causality: Inhalation of dicarboxylic acid dust leads to the deposition of acidic particles on the respiratory mucosa, causing localized pH drops and acute respiratory tract irritation.
Body Protection: Flame-Resistant Lab Coat with Knit Cuffs
The Causality: Knit cuffs prevent sleeves from dragging through the powder, mitigating the risk of cross-contamination outside the handling zone.
Standard Operating Procedures (SOPs)
SOP 1: Precision Weighing & Solubilization
Objective: To transfer and dissolve Oct-4-enedioic acid while maintaining zero particulate escape.
Preparation : Purge the analytical balance area within a certified Chemical Fume Hood. Lay down a disposable, anti-static weigh boat.
Causality: Anti-static materials prevent the charged powder from repelling off surfaces and aerosolizing.
Transfer : Use a grounded, non-sparking micro-spatula to transfer the solid [2].
Validation Check: If the balance fluctuates wildly during transfer, static is present. You must halt, apply an anti-static gun (Zerostat) to the area, and re-tare before proceeding.
Solubilization : Add your primary solvent (e.g., DMSO, ethanol) directly to the weigh boat, or transfer the solid to a pre-tared vial before adding the solvent.
Causality: Wetting the powder immediately eliminates the inhalation hazard by trapping the particulates in the liquid phase.
Decontamination : Wipe the spatula and balance with a 70% ethanol/water solution, followed by a dilute bicarbonate wipe to neutralize any microscopic acidic residue.
SOP 2: Spill Response & Chemical Neutralization
Objective: Contain and neutralize solid or liquid spills without exacerbating aerosolization.
Isolation : Evacuate the immediate 2-meter radius and ensure fume hood sashes are pulled down.
Containment (Solid Spill) : Do not dry sweep. Dry sweeping forces acidic particles into the air. Instead, cover the spill with damp paper towels (using water or a weak base like 5% sodium bicarbonate) to suppress dust [2].
Neutralization : Gently apply a weak alkaline solution (e.g., sodium carbonate) to neutralize the acid.
Causality: The acid-base reaction will yield a water-soluble sodium salt, which is significantly less irritating and easier to wipe up.
Collection & Validation : Scoop the neutralized slurry into a chemically compatible hazardous waste container.
Validation Check: Tap a strip of pH indicator paper against the final wiped surface. A pH reading of 6.5–7.5 confirms successful neutralization before you remove your PPE.
Operational Workflow Visualization
Operational workflow for the safe handling and spill response of Oct-4-enedioic acid.
Disposal & Environmental Logistics
Oct-4-enedioic acid must not be disposed of in standard aqueous waste streams due to its potential to lower the pH of local water systems and its ecological toxicity profile.
Solid Waste : Collect all contaminated weigh boats, gloves, and paper towels in a chemical waste bin lined with a heavy-duty polyethylene bag. Label explicitly as "Hazardous Waste - Solid Organic Acid."
Liquid Waste : Aqueous solutions and organic solvent mixtures containing Oct-4-enedioic acid must be collected in dedicated, vented carboys. Store these away from strong oxidizing agents and strong bases to prevent unintended exothermic reactions in the waste stream [3].
References
Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]
cis-4-Octenedioic acid (CID 11805205). PubChem, National Institutes of Health (NIH). Available at:[Link]
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